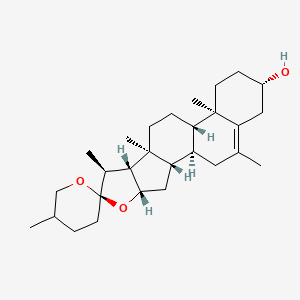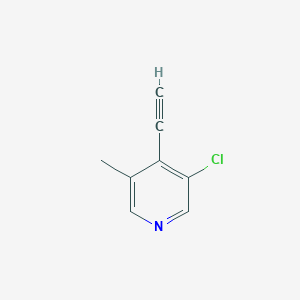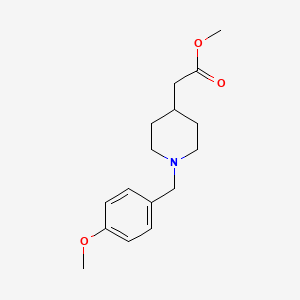
Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a methoxybenzyl group attached to the piperidine ring, which is further connected to a methyl acetate group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their biological activities and are often used as building blocks in drug design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate typically involves the reaction of 4-methoxybenzyl chloride with piperidine, followed by esterification with methyl acetate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzyl derivatives.
Reduction: Formation of piperidin-4-ylmethanol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The methoxybenzyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may influence neurological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(piperidin-4-yl)acetate
- 1-(4-Methoxybenzyl)piperidine
- Methyl 2-(1-(4-chlorobenzyl)piperidin-4-yl)acetate
Uniqueness
Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate is unique due to the presence of both the methoxybenzyl and piperidine moieties, which confer distinct chemical and biological properties. The methoxy group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability. The piperidine ring is a versatile pharmacophore, making this compound a valuable intermediate in drug design .
Propiedades
Fórmula molecular |
C16H23NO3 |
|---|---|
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
methyl 2-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C16H23NO3/c1-19-15-5-3-14(4-6-15)12-17-9-7-13(8-10-17)11-16(18)20-2/h3-6,13H,7-12H2,1-2H3 |
Clave InChI |
BUMAQMIUQPWKCQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2CCC(CC2)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12827272.png)

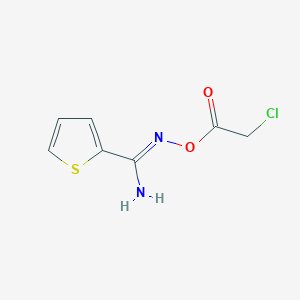
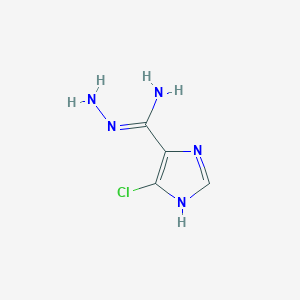
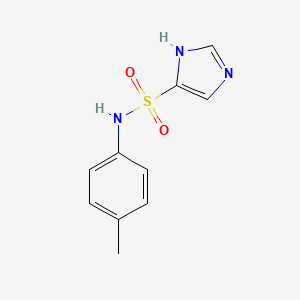
![(R)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12827294.png)
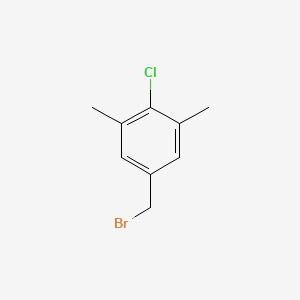
![4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12827301.png)
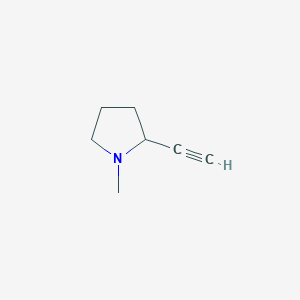
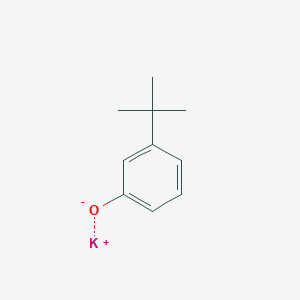
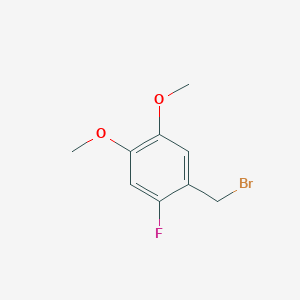
![3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12827337.png)
